![molecular formula C20H18ClN5O3S B234122 2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234122.png)
2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and survival, fungal and bacterial cell wall synthesis, and pollutant degradation. Physiologically, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of fungi and bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide in lab experiments is its potential as a broad-spectrum antimicrobial and herbicidal agent. However, limitations include its potential toxicity to non-target organisms and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on 2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide include investigating its potential as a therapeutic agent for various types of cancer, fungal and bacterial infections, and environmental pollutants. Additionally, further research is needed to determine its potential toxicity to non-target organisms and to develop more efficient and environmentally friendly synthesis methods.
Synthesemethoden
The synthesis of 2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide involves the reaction of 2-chlorophenol with 2-(2-bromoethoxy)acetamide in the presence of a base to yield 2-(2-chlorophenoxy)acetamide. The reaction of 2-(2-chlorophenoxy)acetamide with 5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyaniline in the presence of a coupling agent results in the formation of the final product.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide has been studied for its potential applications in various areas of scientific research. In medicine, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. In agriculture, it has been researched for its potential use as a herbicide. In environmental science, it has been studied for its ability to degrade pollutants in soil and water.
Eigenschaften
Molekularformel |
C20H18ClN5O3S |
---|---|
Molekulargewicht |
443.9 g/mol |
IUPAC-Name |
2-(2-chlorophenoxy)-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C20H18ClN5O3S/c1-3-17-23-24-20-26(17)25-19(30-20)12-8-9-16(28-2)14(10-12)22-18(27)11-29-15-7-5-4-6-13(15)21/h4-10H,3,11H2,1-2H3,(H,22,27) |
InChI-Schlüssel |
HLSQZFNIQMIWTE-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)COC4=CC=CC=C4Cl |
Kanonische SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)COC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.